molecular formula C10H15BrN2O B1518856 5-bromo-N-(3-ethoxypropyl)pyridin-2-amine CAS No. 1036555-29-9

5-bromo-N-(3-ethoxypropyl)pyridin-2-amine

Cat. No.: B1518856
CAS No.: 1036555-29-9
M. Wt: 259.14 g/mol
InChI Key: AXKFRYCCCNMEON-UHFFFAOYSA-N
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Description

5-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₀H₁₅BrN₂O. It is a brominated derivative of pyridine, featuring an ethoxypropyl group attached to the nitrogen atom of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-ethoxypropyl)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by the introduction of the ethoxypropyl group. One common synthetic route is the reaction of 2-aminopyridine with 3-bromopropanol in the presence of a base, followed by alkylation with ethyl iodide.

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process involving the bromination of pyridine, followed by the introduction of the ethoxypropyl group using ethoxypropyl chloride and a suitable base. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N-(3-ethoxypropyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

5-bromo-N-(3-ethoxypropyl)pyridin-2-amine has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-(3-ethoxypropyl)pyridin-2-amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-bromopyridine

  • 3-bromopyridine

  • 4-bromopyridine

  • 2-chloropyridine

  • 3-chloropyridine

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Properties

IUPAC Name

5-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-2-14-7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKFRYCCCNMEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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